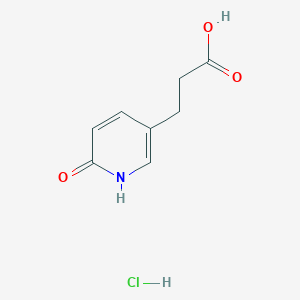
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of pyridine and is characterized by the presence of a propanoic acid group attached to a dihydropyridinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride typically involves the reaction of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.
Cellular Effects: Affect cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride
- (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
Uniqueness
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability and versatility in chemical synthesis compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H10ClNO3 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H |
Clave InChI |
MZOVKKFEPYBEHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC=C1CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
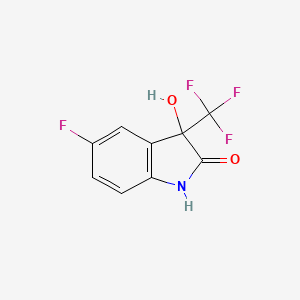

![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)

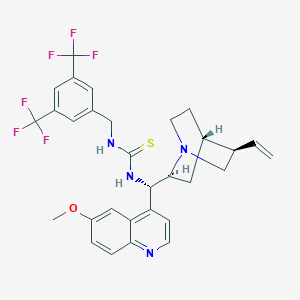
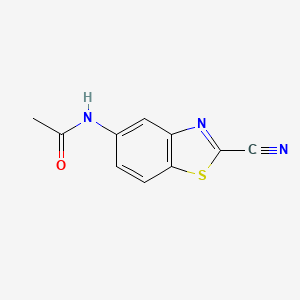

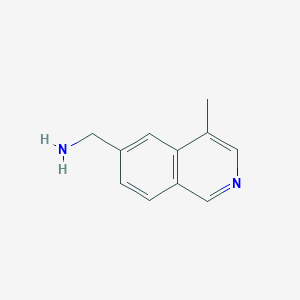

![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
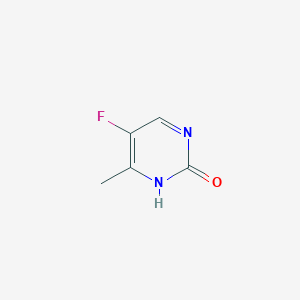
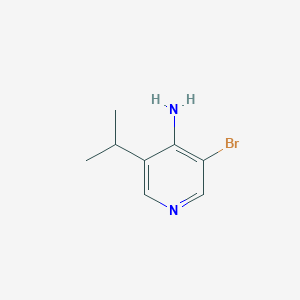
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
